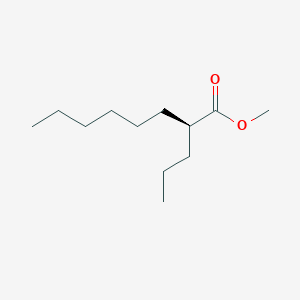
2-Hydroxy-4-methyl-5-methylsulfanylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-4-methyl-5-methylsulfanylbenzoic acid is an organic compound with a unique structure that includes a hydroxyl group, a methyl group, and a methylsulfanyl group attached to a benzoic acid core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-methyl-5-methylsulfanylbenzoic acid typically involves multiple steps. One reported method starts with methyl 2,4-dihydroxybenzoate, which undergoes several stages of reactions to yield the target product . The reaction conditions often involve the use of specific reagents and catalysts to facilitate the transformation of functional groups.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-4-methyl-5-methylsulfanylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfone or sulfoxide.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the carboxylic acid group results in the corresponding alcohol.
Aplicaciones Científicas De Investigación
2-Hydroxy-4-methyl-5-methylsulfanylbenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications.
Medicine: It may have potential as an anti-inflammatory or antimicrobial agent.
Industry: It can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-4-methyl-5-methylsulfanylbenzoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-4-methoxybenzophenone-5-sulfonic acid: This compound has a similar benzoic acid core but different substituents, leading to distinct properties and applications.
5-Benzoyl-4-hydroxy-2-methoxybenzenesulfonic acid: Another related compound with variations in the functional groups attached to the benzoic acid core.
Uniqueness
2-Hydroxy-4-methyl-5-methylsulfanylbenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C9H10O3S |
|---|---|
Peso molecular |
198.24 g/mol |
Nombre IUPAC |
2-hydroxy-4-methyl-5-methylsulfanylbenzoic acid |
InChI |
InChI=1S/C9H10O3S/c1-5-3-7(10)6(9(11)12)4-8(5)13-2/h3-4,10H,1-2H3,(H,11,12) |
Clave InChI |
KXEROMZSUFGKNT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1SC)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Propanol, 3-[[[6-[[5-[[[5-(1,1-dimethylethyl)-2-oxazolyl]methyl]thio]-2-thiazolyl]amino]-3-pyridinyl]methyl]amino]-2,2-dimethyl-](/img/structure/B13857953.png)


![1,2-Dipalmitoyl-sn-glycero-3-[phospho-L-serine]-d62 Sodium Salt](/img/structure/B13857977.png)
![Methyl N-[(5-bromo-1H-indol-3-yl)methyl]carbamodithioate](/img/structure/B13857980.png)

![N,N-dimethyl-4-[4-(1,3,3-trimethylindol-1-ium-2-yl)buta-1,3-dienyl]aniline;perchlorate](/img/structure/B13857992.png)






